Cannabigerol-d9
Description
Properties
Molecular Formula |
C21H23D9O2 |
|---|---|
Molecular Weight |
325.5 |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2 |
InChI Key |
QXACEHWTBCFNSA-QVVQTBGESA-N |
SMILES |
OC1=C(C/C=C(C)/CC/C=C(C)/C)C(O)=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=C1 |
Synonyms |
CBG-d9 |
Origin of Product |
United States |
Synthetic Pathways and Precursor Derivatization for Cannabigerol D9 Production
Chemical Synthesis Strategies for Deuterated Cannabigerol (B157186) Analogs
The primary route for synthesizing CBG and its deuterated analogs involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a geraniol (B1671447) derivative. google.comuhsp.edu For CBG-d9, this typically involves the reaction of olivetol (B132274) with a deuterated geraniol derivative or the use of a deuterated olivetol precursor.
One common strategy is the Friedel-Crafts alkylation of olivetol with geraniol under acidic conditions, often using a Lewis acid catalyst like acidic alumina (B75360) or p-toluenesulfonic acid. google.comuhsp.edu To introduce deuterium (B1214612) atoms, deuterated starting materials are required. For instance, deuterated alkylresorcinols can be prepared and subsequently used in the condensation step. A versatile method for preparing deuterated alkylresorcinols involves the palladium-catalyzed reduction of a triple bond in the presence of deuterium oxide (D2O), which serves as an efficient and cost-effective source of deuterium. cnr.it This method allows for site-selective deuterium incorporation into the alkyl side chain of the resorcinol. cnr.it
Another approach focuses on the modification of the geraniol moiety. The synthesis can be adapted to produce various analogs by modifying the geraniol and olivetol starting materials. uhsp.edu For example, different substituted resorcinols can be reacted with geraniol to create a range of CBG analogs. uhsp.edu The purification of the final product is often achieved through crystallization or column chromatography to isolate the desired deuterated compound from any regioisomers or unreacted starting materials. google.comuhsp.edu
Table 1: Key Reactions in the Chemical Synthesis of Deuterated CBG Analogs
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Friedel-Crafts Alkylation | Olivetol, Geraniol | p-Toluenesulfonic acid (p-TsOH) | Cannabigerol (CBG) | google.com |
| Friedel-Crafts Alkylation | Substituted Resorcinols, Geraniol | Acidic Alumina | CBG Analogs | uhsp.edu |
| Deuteration of Alkylresorcinol Precursor | Alkyne-substituted resorcinol | Pd/C, H2, D2O/THF | Deuterated Alkylresorcinol | cnr.it |
| Condensation | Deuterated Alkylresorcinol, Geraniol | p-Toluenesulfonic acid (p-TSA) | Deuterated CBG Analog | cnr.it |
Enzymatic and Biocatalytic Approaches for Isotopic Enrichment
Enzymatic and biocatalytic methods offer a highly selective alternative for isotopic enrichment, including deuteration. These approaches can provide near-perfect selectivity under mild reaction conditions. nih.gov While specific enzymatic synthesis of CBG-d9 is not extensively detailed in the provided search results, the principles of biocatalytic deuteration are well-established and applicable.
Biocatalytic systems can utilize enzymes like NADH-dependent reductases for asymmetric reductive deuteration. nih.gov These systems can use deuterium oxide (D2O) as the deuterium source and a clean reductant like H2 gas. nih.gov The enzymatic process allows for the precise incorporation of deuterium at specific positions in the molecule, which is highly advantageous for creating internal standards with high isotopic purity. nih.gov
For cannabinoids, enzymatic synthesis often mimics the plant's biosynthetic pathway. For instance, cannabichromenic acid synthase has been identified to catalyze the oxidocyclization of cannabigerolic acid to cannabichromenic acid. acs.org Similar enzymatic strategies could potentially be adapted for the synthesis of deuterated cannabinoids by providing deuterated precursors to the enzymatic machinery.
Table 2: Biocatalytic Deuteration Strategies
| Approach | Key Components | Deuterium Source | Advantages | Reference |
| H2-driven Biocatalytic Reductive Deuteration | NADH-dependent reductases, Heterogeneous biocatalyst | D2O | High chemo-, regio-, stereo-, and isotopic selectivity; Mild reaction conditions | nih.gov |
Deuterium Incorporation during Cannabigerol Biosynthesis Investigations
In nature, cannabigerolic acid (CBGA) is the precursor to many major cannabinoids, including cannabigerol (CBG), which is formed through non-enzymatic decarboxylation of CBGA. researchgate.netresearchgate.netnih.gov The biosynthesis of CBGA itself starts from geranyl pyrophosphate (GPP) and olivetolic acid, a reaction catalyzed by CBGA synthase. nih.gov
Investigations into cannabinoid biosynthesis can utilize deuterium labeling to trace metabolic pathways. By feeding plants or cell cultures with deuterated precursors, such as deuterated olivetolic acid or geraniol, researchers can study the incorporation of deuterium into the final cannabinoid products. This allows for the elucidation of the biosynthetic steps and the enzymes involved. acs.org
For example, studies on the formation of germacrene D enantiomers used deuterium-labeled farnesyl diphosphate (B83284) to understand the enzymatic mechanisms. acs.org A similar approach could be applied to the CBG biosynthetic pathway. By supplying a deuterated precursor, one could potentially induce the plant or a microbial host to produce deuterated CBGA, which would then decarboxylate to form CBG-d9. This biosynthetic approach, while complex to implement, could offer a sustainable and highly specific method for producing isotopically labeled cannabinoids.
Table 3: Precursors in Cannabigerol Biosynthesis
| Precursor 1 | Precursor 2 | Enzyme | Product | Reference |
| Geranyl Pyrophosphate (GPP) | Olivetolic Acid | CBGA Synthase | Cannabigerolic Acid (CBGA) | nih.gov |
| Hexanoyl-CoA | Malonyl-CoA | Tetraketide synthase | Tetraketide intermediate (leads to Olivetolic Acid) | researchgate.net |
Advanced Analytical Methodologies Employing Cannabigerol D9
Quantification of Cannabinoids via Gas Chromatography-Mass Spectrometry (GC-MS) with Cannabigerol-d9 Internal Standards
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of cannabinoids. cuny.edu However, a significant challenge in GC-MS analysis is that the high temperatures used in the injection port can cause the decarboxylation of acidic cannabinoids (e.g., CBGA) into their neutral forms (e.g., CBG). thieme-connect.comresearchgate.net To analyze both acidic and neutral forms accurately, a derivatization step, such as silylation, is often required to make the analytes more volatile and thermally stable. thieme-connect.comnih.gov
The use of an internal standard is critical to ensure the accuracy of quantification by correcting for any variability that may occur during sample preparation, derivatization, and injection. labx.com this compound is an ideal internal standard for this purpose. caymanchem.combertin-bioreagent.com It is added to the sample at a known concentration at the earliest stage of sample preparation. labx.com Because CBG-d9 behaves almost identically to the target analyte (CBG) throughout the extraction, derivatization, and chromatographic separation processes, any loss or variation experienced by the analyte is mirrored by the internal standard.
In the mass spectrometer, the deuterated standard is easily differentiated from the native analyte due to its higher mass-to-charge ratio (m/z). labx.com By comparing the peak area ratio of the analyte to the internal standard, a precise calculation of the analyte's concentration can be made, effectively nullifying procedural inconsistencies. Deuterated standards like CBG-d9 are superior to other types of internal standards because they co-elute with the target analyte, providing the most accurate correction for matrix effects and ionization suppression. google.comnih.gov
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | DB-17MS (15 m x 250 µm x 0.25 µm) | cuny.edu |
| Carrier Gas | Helium | google.com |
| Oven Temperature Program | Initial 200°C, ramp to 250°C | cuny.edu |
| Ionization Mode | Electron Impact (EI) | cuny.edu |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | researchgate.net |
| Internal Standard | This compound (for CBG analysis) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Cannabigerol (B157186) and Metabolites Using this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for cannabinoid analysis in many laboratories. nih.gov Its primary advantage over GC-MS is the ability to analyze compounds at lower temperatures, which allows for the direct measurement of thermally labile and acidic cannabinoids like CBGA without the need for derivatization. researchgate.net This simplifies sample preparation and avoids potential degradation of analytes.
In LC-MS/MS applications, this compound is used as an internal standard to quantify CBG and its metabolites, such as hydroxylated or carboxylated forms, in complex biological matrices like blood, urine, and oral fluid. caymanchem.comnih.govresearchgate.net The presence of numerous other compounds in these matrices can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to either ion suppression or enhancement and, consequently, inaccurate quantification. mdpi.com
By adding CBG-d9 to the sample, these matrix effects can be effectively compensated. mdpi.comlcms.cz Since the deuterated standard has the same retention time and ionization efficiency as the native analyte, it is affected by the matrix in the same way. The mass spectrometer can selectively monitor the specific mass transitions for both the analyte (e.g., CBG) and the internal standard (CBG-d9). The ratio of their signals allows for accurate quantification, even in "dirty" samples where significant matrix effects are present. mdpi.comlcms.cz This approach has been successfully applied to quantify CBG in various tissues and fluids in preclinical research and forensic casework. nih.govnih.govresearchgate.net
Method Validation Protocols in Preclinical and Forensic Research Utilizing this compound
For analytical methods to be used in regulated environments such as preclinical drug development and forensic toxicology, they must undergo rigorous validation to ensure their reliability, accuracy, and fitness for purpose. oup.commdpi.com Method validation protocols typically follow guidelines from organizations like the Food and Drug Administration (FDA) or the Scientific Working Group for Forensic Toxicology (SWGTOX). thieme-connect.commdpi.com
This compound, particularly when supplied as a Certified Reference Material (CRM), plays a central role in these validation procedures. bertin-bioreagent.comcaymanchem.com A CRM is a standard that has been manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034, providing certified property values and associated uncertainties. caymanchem.com
Key validation parameters established using CBG-d9 as an internal standard include:
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. Calibration curves are constructed by plotting the analyte/internal standard peak area ratio against concentration. thieme-connect.comresearchgate.net
Accuracy & Precision: Accuracy measures how close the measured value is to the true value, while precision measures the repeatability of the results. Both are assessed by analyzing quality control (QC) samples at different concentrations. thieme-connect.comnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov
Selectivity/Specificity: Ensuring the method can differentiate the analyte from other compounds in the matrix, such as metabolites or other cannabinoids. oup.comoup.com
Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte, a test where a co-eluting internal standard like CBG-d9 is essential. mdpi.com
Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions. oup.com
The use of CBG-d9 ensures that the validation results are robust and that the method can produce defensible data for forensic cases or regulatory submissions. oup.comnih.gov
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.net |
| Intra- and Inter-day Precision (%RSD) | ≤ 15-20% | thieme-connect.comnih.gov |
| Accuracy (%Bias) | Within ± 15-20% of the nominal value | nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; with acceptable precision and accuracy | researchgate.netnih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte | oup.comoup.com |
Isotope Dilution Mass Spectrometry for Precision Measurement of Cannabigerol Analogs
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or "gold standard" analytical method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound is perfectly suited for this application in the analysis of CBG and its analogs. ojp.gov
The core principle of IDMS is the measurement of the altered isotopic ratio of the analyte after it has been mixed with the isotopically enriched standard. nih.gov A precise mass of the sample is mixed with a precise mass of CBG-d9. After extraction and processing, the sample is introduced into a mass spectrometer, and the intensity ratio of a specific mass spectrometric signal from the unlabeled CBG to the corresponding signal from the labeled CBG-d9 is measured.
Because the measurement is based on a ratio, it is independent of sample volume and analyte recovery during sample preparation, making the method extremely robust. nih.gov It corrects for nearly all potential sources of analytical error, including extraction inefficiencies and matrix-induced signal suppression or enhancement. This makes IDMS particularly valuable for certifying reference materials and for high-stakes testing where a definitive, highly accurate result is required.
Application of this compound in Metabolomic Profiling Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. frontiersin.org In the context of Cannabis sativa, metabolomic studies aim to create a comprehensive chemical fingerprint of a particular strain or product, identifying and quantifying hundreds of compounds, including cannabinoids, terpenes, and flavonoids. mdpi.comnih.gov This chemical profile can be linked to the plant's genetic makeup, growing conditions, or therapeutic effects. frontiersin.org
The complexity of the cannabis metabolome presents significant analytical challenges, particularly for accurate quantification. frontiersin.orgresearchgate.net The wide range of concentrations and the chemical diversity of the metabolites can lead to significant matrix effects and analytical variability.
In these studies, isotopically labeled internal standards like this compound are invaluable. While it is not feasible to have a labeled standard for every metabolite, a representative standard like CBG-d9 can be "spiked" into the sample. It serves multiple purposes:
Accurate Quantification: It allows for the highly accurate quantification of CBG itself within the complex metabolic profile. mdpi.com
Quality Control: It acts as a quality control check to monitor the performance of the analytical run, including extraction efficiency and instrument stability.
By anchoring the quantitative data with high-quality internal standards, CBG-d9 enhances the accuracy and comparability of metabolomic profiles, which is crucial for understanding the synergistic effects of various cannabis compounds (the "entourage effect") and for developing standardized products. mdpi.com
Molecular and Cellular Pharmacological Research of Cannabigerol with Implications for Cannabigerol D9
Elucidation of Cannabinoid Receptor (CB1 and CB2) Interactions
Cannabigerol's interaction with the canonical cannabinoid receptors, CB1 and CB2, is complex and characterized by relatively low affinity. Unlike Δ9-tetrahydrocannabinol (Δ9-THC), CBG does not produce psychotropic effects, which is consistent with its modest engagement of the CB1 receptor. mdpi.comnih.gov Studies have demonstrated that CBG acts as a partial agonist at both CB1 and CB2 receptors. tocris.comnih.gov
The binding affinities (Ki) of CBG for CB1 and CB2 receptors have been reported in the low micromolar to high nanomolar range. tocris.comnih.govwikipedia.org For instance, Ki values for CB1 have been noted as 440 nM and for CB2 as 337 nM. tocris.com Another study using living cells determined a Ki value of 152 nM for the CB2 receptor. nih.gov Interestingly, CBG was found to compete with the radioligand [3H]-CP-55,940 for binding at both receptors, but did not effectively compete with [3H]-WIN-55,212-2 at the CB1 receptor, suggesting potential differences in binding sites or modes of interaction compared to other cannabinoids. nih.govfrontiersin.org
Functionally, CBG's partial agonism at the CB2 receptor has been demonstrated through various cellular assays, including the modulation of cyclic AMP (cAMP) levels, phosphorylation of extracellular signal-regulated kinases (pERK), and β-arrestin recruitment. nih.govresearchgate.net The effect on CB1 receptors is measurable, though the precise molecular mechanisms remain less defined. nih.govfrontiersin.org In cells expressing CB1-CB2 heteroreceptor complexes, the functional response to CBG is similar to that observed in cells expressing only the CB2 receptor, suggesting a dominant interaction through CB2 in these complexes. nih.gov
| Receptor | Interaction Type | Binding Affinity (Ki) | Functional Effect | Reference |
|---|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Weak Partial Agonist / Antagonist | 440 nM - 2600 nM | Modulation of cAMP, pERK; measurable but less potent than at CB2. | tocris.comnih.govwikipedia.org |
| Cannabinoid Receptor 2 (CB2) | Partial Agonist | 152 nM - 3460 nM | Modulation of cAMP, pERK, and β-arrestin recruitment. | mdpi.comtocris.comnih.govwikipedia.org |
Investigation of Non-Cannabinoid Receptor Ligand Activity
α2-Adrenoceptors: Research has identified CBG as a highly potent agonist of the α2-adrenoceptor. tocris.comresearchgate.net This interaction may underlie some of its observed physiological effects. wikipedia.orgresearchgate.net
5-HT1A Receptors: CBG acts as a moderately potent antagonist at serotonin (B10506) 5-HT1A receptors. nih.govfrontiersin.orgresearchgate.net This antagonism could play a role in its potential effects on anxiety and mood, as it has been shown to hinder the effects of selective 5-HT1A receptor agonists. researchgate.netresearchgate.net
TRPV Channels: CBG interacts with several members of the transient receptor potential (TRP) channel family. It is an agonist of TRPV1, TRPV2, TRPV3, and TRPV4, and a potent agonist of TRPA1. frontiersin.orgrealmofcaring.org Conversely, it acts as a potent antagonist of TRPM8. realmofcaring.orgmdpi.com These channels are involved in the regulation of pain, inflammation, and temperature sensation.
PPARγ: CBG is an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). frontiersin.orgmdpi.com This nuclear receptor is a key regulator of lipid metabolism, inflammation, and cellular differentiation. mdpi.com The synthetic analog of CBG, VCE-003, has been shown to activate PPARγ transcriptional activity. nih.gov
| Receptor/Channel | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| α2-Adrenoceptor | Potent Agonist | Stimulates [35S]GTPγS binding in rat brain membranes. | tocris.comfrontiersin.orgresearchgate.net |
| 5-HT1A Receptor | Antagonist | Competitively antagonizes agonist activity. | nih.govfrontiersin.orgresearchgate.net |
| TRPV1, TRPV2, TRPV3, TRPV4 | Agonist | Activates channels at low micromolar concentrations. | frontiersin.orgrealmofcaring.org |
| TRPA1 | Potent Agonist | Activates channel. | frontiersin.orgrealmofcaring.org |
| TRPM8 | Antagonist | Blocks channel activation. | realmofcaring.orgmdpi.com |
| PPARγ | Agonist | Activates transcription. | frontiersin.orgmdpi.com |
Modulation of Endocannabinoid System Enzymes
CBG can influence the endocannabinoid system not only by direct receptor interaction but also by modulating the activity of enzymes responsible for the synthesis and degradation of endocannabinoids. nih.gov The primary enzymes involved in endocannabinoid metabolism are Fatty Acid Amide Hydrolase (FAAH) for anandamide (B1667382) (AEA) degradation, and Monoacylglycerol Lipase (B570770) (MAGL) and Diacylglycerol Lipase (DGL) for 2-arachidonoylglycerol (B1664049) (2-AG) degradation and synthesis, respectively. nih.govfrontiersin.orgresearchgate.net
Research indicates that CBG inhibits the activity of FAAH, the enzyme that breaks down anandamide. nih.govresearchgate.net This inhibition leads to elevated levels of anandamide, thereby enhancing its signaling, although CBG is noted to be less potent in this regard than cannabidiol (B1668261) (CBD). nih.gov Furthermore, CBG has been shown to inhibit diacylglycerol lipase (DAGL), the enzyme responsible for the biosynthesis of 2-AG. researchgate.netresearchgate.net This multifaceted enzymatic modulation suggests CBG can rebalance (B12800153) endocannabinoid tone through multiple mechanisms.
| Enzyme | Primary Substrate/Product | Effect of CBG | Outcome | Reference |
|---|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Degrades Anandamide (AEA) | Inhibition | Increased anandamide levels. | nih.govresearchgate.net |
| Monoacylglycerol Lipase (MAGL) | Degrades 2-Arachidonoylglycerol (2-AG) | No significant direct inhibition reported. | - | nih.govfrontiersin.org |
| Diacylglycerol Lipase (DGL) | Synthesizes 2-Arachidonoylglycerol (2-AG) | Inhibition | Reduced 2-AG biosynthesis. | researchgate.netresearchgate.net |
Characterization of Intracellular Signaling Pathways Affected by Cannabigerol (B157186) Analogs
The interaction of Cannabigerol and its analogs with various receptors triggers a cascade of intracellular signaling events. Activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), primarily couples to pertussis toxin-sensitive Gαi/o proteins. nih.gov This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA). nih.gov
Furthermore, cannabinoid receptor activation can modulate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation, differentiation, and survival. nih.gov Studies on CBG have confirmed its ability to induce ERK1/2 phosphorylation and recruit β-arrestin, a protein involved in GPCR desensitization and signaling. nih.govresearchgate.net
The activity of CBG at non-cannabinoid receptors also initiates distinct signaling pathways. For example:
Activation of PPARγ by CBG or its quinone derivatives leads to the regulation of gene transcription related to inflammation and metabolism. nih.govmdpi.com
Interaction with α2-adrenoceptors also involves Gαi/o protein signaling, contributing to downstream effects on ion channels and other effectors. researchgate.net
In combination with CBD, CBG has been shown to inactivate GPR55 signaling and regulate the Hippo pathway by reducing the expression of the transcriptional co-activator YAP. nih.govresearchgate.net
Activation of TRPV1 by CBG can lead to an influx of calcium (Ca2+), which can trigger various cellular responses, including endoplasmic reticulum (ER) stress and pro-apoptotic pathways. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Moieties
Structure-activity relationship (SAR) studies of cannabinoids explore how modifications to the core chemical structure affect their biological activity. For classical cannabinoids, key pharmacophores include the phenolic hydroxyl group, the alkyl resorcinol (B1680541) core, and the terpene moiety. mdpi.com For CBG, the linear isoprenyl group is a defining feature. mdpi.com
The concept of incorporating deuterated moieties into pharmacologically active compounds like CBG is a modern strategy in drug design aimed at improving metabolic profiles. researchgate.net Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon. This is known as the kinetic isotope effect. Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of enzymatic breakdown, primarily by cytochrome P450 (CYP) enzymes. researchgate.net CBG is known to be metabolized by liver enzymes such as CYP2J2. nih.govresearchgate.net
While direct SAR studies on Cannabigerol-d9 are not prevalent in the literature, the principles are well-established. acs.orgfigshare.comfigshare.com The development of deuterated analogs of other drugs has led to approved medicines with improved pharmacokinetic properties. researchgate.net In the cannabinoid field, deuteration has been explored to enhance the metabolic stability of synthetic cannabinoid receptor agonists and PET radiotracers, successfully reducing the formation of brain-penetrant metabolites. researchgate.net
Therefore, the implication for CBG-d9 is that its deuteration could lead to:
Increased Metabolic Stability: Slower breakdown by CYP enzymes.
Prolonged Half-life: The compound may remain in the system for a longer duration.
Enhanced Bioavailability: A greater proportion of the compound may reach systemic circulation.
| Structural Feature/Modification | Implication for Activity | Reference |
|---|---|---|
| Phenolic Hydroxyl Groups | Essential for activity at many cannabinoid-related targets. | mdpi.com |
| Alkyl Resorcinol Core | Central scaffold for receptor interaction. | mdpi.com |
| Linear Isoprenyl Group (in CBG) | Distinguishes CBG from cyclic cannabinoids like THC; influences receptor binding profile. | mdpi.com |
| Deuteration (e.g., CBG-d9) | Potential to slow metabolic breakdown (kinetic isotope effect), increasing half-life and bioavailability without altering primary pharmacology. | researchgate.netacs.org |
Mechanistic Metabolism Research of Cannabigerol Utilizing Deuterated Probes
In Vitro Cytochrome P450 (CYP) Enzyme-Mediated Metabolic Pathways
In vitro studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes have been fundamental in identifying the primary metabolic pathways of CBG. nih.gov The metabolism of CBG is predominantly an oxidative process mediated by various CYP isozymes. mdpi.com Research has identified several key human P450s responsible for metabolizing CBG, including enzymes found in the liver (CYP3A4, CYP2C9, CYP2C8, and CYP2D6) and those also present in extrahepatic tissues like the brain and cardiovascular system (CYP2J2 and CYP2D6). nih.govresearchgate.net
The primary reactions catalyzed by these enzymes are hydroxylation and epoxidation, with a notable site-selectivity for the geranyl (prenyl) chain of the CBG molecule over its pentyl chain. nih.govnih.govacs.org This preference is supported by spectroscopic binding studies and molecular docking models, which show the prenyl chain positioned near the heme active site of the P450 enzymes. nih.govacs.org While multiple CYPs can metabolize CBG, the rate and primary products can differ depending on the specific isozyme. chemrxiv.org For instance, CYP2J2, known for its role in metabolizing endocannabinoids, is involved in the metabolism of CBG. researchgate.netnih.gov The use of deuterated standards like Cannabigerol-d9 in such in vitro assays is critical for accurate kinetic analysis and metabolite quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 1: Cytochrome P450 Isozymes Involved in Cannabigerol (B157186) (CBG) Metabolism This table summarizes the key human CYP enzymes identified in the in vitro metabolism of CBG and their resulting primary metabolic products.
| CYP Isozyme | Location/Function | Primary CBG Metabolites Formed |
|---|---|---|
| CYP2J2 | Cardiovascular system, brain, liver; Epoxygenase activity | cyclo-CBG, 6′,7′-epoxy-CBG |
| CYP3A4 | Liver; Major drug-metabolizing enzyme | cyclo-CBG, 6′,7′-epoxy-CBG |
| CYP2D6 | Liver, brain; Drug-metabolizing enzyme | cyclo-CBG, 6′,7′-epoxy-CBG |
| CYP2C8 | Liver, endothelium; Drug-metabolizing enzyme | cyclo-CBG, 6′,7′-epoxy-CBG |
| CYP2C9 | Liver; Major drug-metabolizing enzyme | cyclo-CBG, 6′,7′-epoxy-CBG |
Identification and Characterization of Novel Metabolic Products (e.g., cyclo-CBG)
Comprehensive metabolic studies have led to the identification of novel biotransformation products of CBG. nih.gov The application of LC-MS/MS analysis to incubations of CBG with human liver microsomes revealed two major metabolites: 6′,7′-epoxy-CBG and a cyclized product, cyclo-CBG. nih.gov
Interestingly, cyclo-CBG, which had previously been isolated as a minor phytocannabinoid from high-potency Cannabis sativa, was discovered to be the predominant metabolite formed by human CYP enzymes. nih.govresearchgate.net Its formation occurs at a rate approximately 100 times greater than that of 6′,7′-epoxy-CBG in vitro. nih.govchemrxiv.org The mechanism of cyclo-CBG formation involves an initial epoxidation of the geranyl chain, followed by an intramolecular cyclization to form a tetrahydrofuran (B95107) ring attached to the resorcinol (B1680541) core. nih.govlongdom.org The structural confirmation of these metabolites relies on a combination of mass spectrometry data and validation through chemical synthesis. nih.govnih.gov In such research, this compound would be used as an internal standard to ensure precise quantification and to help distinguish metabolites from background matrix interference during LC-MS/MS analysis.
Table 2: Major Identified Metabolites of Cannabigerol (CBG) This table details the primary metabolic products identified from the biotransformation of CBG.
| Metabolite Name | Abbreviation | Formation Pathway | Relative Abundance |
|---|---|---|---|
| Cyclo-Cannabigerol | cyclo-CBG | Epoxidation of the geranyl chain followed by intramolecular cyclization | Major |
Deuterium (B1214612) Tracing for the Elucidation of Cannabigerol Metabolic Fate in Biological Systems (e.g., non-human in vivo models)
To understand the metabolic fate of CBG within a whole biological system, in vivo studies in non-human models, such as mice, have been conducted. nih.gov These studies are essential for validating the physiological relevance of in vitro findings. The use of deuterium-labeled probes like this compound is a powerful technique for these in vivo tracing studies. nih.gov By administering a deuterated compound, researchers can readily track the compound and its subsequent metabolites through various organs and biofluids using mass spectrometry, as the deuterium atoms provide a distinct mass signature. nih.gov
Comparative Research Studies Involving Cannabigerol D9
Distinguishing Mechanistic Differences Between Cannabigerol-d9 and Non-Deuterated Cannabigerol (B157186)
The substitution of hydrogen with deuterium (B1214612) atoms in a molecule can lead to the "kinetic isotope effect" (KIE), where the heavier deuterium atom can slow down chemical reactions because the carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond. nih.gov This principle is the foundation for investigating mechanistic differences. In theory, if the deuterated bonds in CBG-d9 are involved in a rate-determining step of a metabolic pathway or a receptor interaction, its pharmacological profile could differ from that of non-deuterated CBG.
Deuteration can potentially lead to:
Altered Metabolic Profiles: The rate of metabolism by cytochrome P450 (CYP) enzymes can be reduced, potentially leading to a longer half-life and increased exposure of the parent compound. isotope.com Studies on other deuterated drug molecules have shown that this can sometimes reduce the formation of certain metabolites. plos.org For CBG, which is metabolized by enzymes like CYP2J2, deuteration could theoretically alter the formation of its hydroxylated and de-oxygenated products. nih.govchemrxiv.org
Changes in Receptor Binding and Signaling: While less common, isotope effects can influence receptor binding kinetics and subsequent signaling cascades if the deuterated positions are critical for the interaction.
Comparative Analysis with Other Stable Isotope Labeled Cannabinoids in Research Models
The use of stable isotope-labeled cannabinoids is a cornerstone of modern analytical methods for cannabis-related research. mdpi.com Deuterated forms of various cannabinoids, including THC, CBD, and their metabolites, are widely used as internal standards to ensure the accuracy of quantification in complex biological matrices. mdpi.comwvu.edugoogle.com
However, the focus of existing research is almost exclusively on their analytical application rather than on their comparative biological activity in research models. There is a notable lack of studies that compare the effects of CBG-d9 with other deuterated cannabinoids (e.g., THC-d3, CBD-d3) in cellular or animal models to investigate differential biological outcomes. Such studies could reveal whether the position and number of deuterium atoms in different cannabinoid scaffolds lead to varied pharmacological profiles.
The primary role of these labeled compounds remains to serve as silent, analytically distinct counterparts to their non-labeled versions for measurement purposes.
Assessment of Isotope Effects on Biochemical and Cellular Interactions
A direct assessment of the isotope effects of this compound on biochemical and cellular interactions would require specific, targeted studies. These would involve:
Enzyme Kinetic Assays: Comparing the rate of metabolism of CBG and CBG-d9 by isolated enzymes (e.g., CYP450s) to quantify the kinetic isotope effect. nih.gov
Receptor Binding Assays: Evaluating if deuteration alters the affinity (Ki) or efficacy (EC50) of CBG for its known molecular targets.
Cellular Uptake and Transport Studies: Investigating if the substitution of hydrogen with deuterium impacts the rate at which the compound enters cells.
Cell-Based Functional Assays: Comparing the downstream cellular effects, such as changes in gene expression, protein signaling, or inflammatory responses, between CBG and CBG-d9 treated cells. nih.govmdpi.com
Currently, the scientific literature lacks such dedicated studies for CBG-d9. While the theoretical framework for the kinetic isotope effect is well-established, its practical implications for the bioactivity of this compound remain uninvestigated and represent a significant knowledge gap.
The table below summarizes the theoretical areas where isotope effects could be observed, though it is important to reiterate that specific experimental data for CBG-d9 is not currently available.
| Potential Area of Isotope Effect | Theoretical Impact of Deuteration (for CBG-d9) | Current Data Availability |
| Metabolism (e.g., by CYP Enzymes) | Slower rate of enzymatic breakdown, potentially leading to a longer half-life and altered metabolite profile. | Not available |
| Receptor Binding Kinetics (On/Off Rates) | Potential for altered binding kinetics if deuterated positions are involved in the interaction. | Not available |
| Cellular Uptake/Transport | Possible minor changes in transport efficiency across cell membranes. | Not available |
| Functional Cellular Response | Potential for altered potency or efficacy in downstream cellular signaling pathways. | Not available |
Future Perspectives and Emerging Avenues in Cannabigerol D9 Research
Advancements in Deuterated Cannabinoid Synthesis and Analytical Purity
The utility of Cannabigerol-d9 in research is fundamentally dependent on the ability to produce it efficiently and with exceptionally high purity. The synthesis of cannabinoids has evolved significantly from reliance on isolation from Cannabis sativa plant material, which often yields variable purities. google.com Modern chemical synthesis offers a route to high-purity cannabinoids, free from contaminants found in plant extracts. google.com
General strategies for cannabinoid synthesis, which can be adapted for deuterated versions, often involve the acid-catalyzed condensation of a resorcinol (B1680541), such as olivetol (B132274), with a terpene derivative. google.comgoogle.com For CBG-d9, this process would require the use of a deuterated precursor, such as a pentyl-d9 substituted resorcinol, to introduce the nine deuterium (B1214612) atoms onto the side chain. caymanchem.com Alternative methods include catalytic hydrogenation, where deuterium gas is used in the presence of a catalyst like palladium on carbon, to introduce deuterium atoms into the molecule. google.comnih.gov The development of continuous-flow synthesis protocols represents a further advancement, offering improved control over reaction conditions and potentially leading to higher yields and purity of products like Δ9-Tetrahydrocannabinol (Δ9-THC), a strategy that could be applied to CBG synthesis. nih.gov
The analytical purity of CBG-d9 is paramount for its function as a Certified Reference Material (CRM). caymanchem.com These standards are manufactured and tested under rigorous international standards, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability for quantitative analytical applications. caymanchem.comcaymanchem.com Purity is typically confirmed via chromatographic methods, with commercially available CBG-d9 standards often exceeding 98% purity. glpbio.com The use of multi-dimensional analytical techniques, such as Ultra-High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry (UHPLC-UV-MS), allows for the comprehensive determination and quantification of cannabinoids, ensuring the reference material is well-characterized. thieme-connect.com
Table 1: Synthesis and Purity Overview for Cannabinoid Analogs
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Synthesis Method | Involves condensation of substituted resorcinols with monoterpenes or other synthetic routes like cross-coupling. google.comgoogle.com | Enables the production of CBG-d9 with high isotopic and chemical purity by using deuterated starting materials. |
| Purification | Chromatographic techniques (e.g., preparative HPLC) are used to isolate the target compound from reaction byproducts. mdpi.com | Crucial for removing non-deuterated CBG and other impurities to achieve >98% purity required for a CRM. glpbio.com |
| Analytical Techniques | GC-MS and LC-MS/MS are standard methods for cannabinoid quantification. glpbio.comnih.gov UHPLC provides high-resolution separation. thieme-connect.com | These techniques are used both to certify the purity of CBG-d9 and in the end-user's laboratory where CBG-d9 serves as an internal standard. |
| Purity Standards | Certified Reference Materials (CRMs) are qualified under ISO 17034 and ISO/IEC 17025. caymanchem.comcaymanchem.com | Ensures metrological traceability and accuracy for quantitative analysis in research and forensic applications. caymanchem.comcaymanchem.com |
Integration of Advanced Computational Models for Predicting this compound Interactions
In silico methods, or computational modeling, are becoming indispensable tools in drug discovery and pharmacology. These models can predict how a molecule like CBG-d9 will interact with biological targets, such as cannabinoid receptors (CB1 and CB2), thereby guiding further experimental research. researchgate.net Techniques like molecular docking, Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations, and Density Functional Theory (DFT) are used to evaluate ligand-protein interactions, binding energies, and sites of metabolism. longdom.orgchemrxiv.org
For Cannabigerol (B157186), computational studies have explored its interactions with a range of protein targets. Docking studies predict that CBG binds to CB1 and CB2 receptors, with specific interactions involving π-π stacking and hydrogen bonds with key amino acid residues in the binding pocket. longdom.orglongdom.org For instance, research screening numerous cannabinoids showed that CBG-5C (a CBG analog) was a promising candidate for interaction with the 5UO9 protein model. longdom.org These models can also predict the binding affinity (Ki value) of cannabinoids; for example, Δ9-THC has shown partial agonist activity at CB1 and CB2 receptors with Ki values of 10 nM and 24 nM, respectively. longdom.org
The application of these models to CBG-d9 is a promising future direction. While the nine deuterium atoms on the pentyl chain are not expected to drastically alter the primary binding interactions with receptors, they can influence the molecule's metabolic stability (the kinetic isotope effect). Computational models can help predict how this deuteration affects interactions with metabolic enzymes, such as cytochrome P450s (CYPs). chemrxiv.org By understanding these interactions in silico, researchers can better design in vitro and in vivo studies to investigate the pharmacokinetics and pharmacodynamics of CBG.
Table 2: Application of Computational Models in Cannabinoid Research
| Computational Method | Application | Potential Insight for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org | Elucidate the binding mode of CBG-d9 with cannabinoid receptors (CB1, CB2) and other targets like PPARγ and TRP channels. researchgate.netnih.gov |
| MM-GBSA | Calculates the binding free energy of a ligand-protein complex. longdom.org | Quantify the strength of the interaction between CBG-d9 and its biological targets, comparing it to non-deuterated CBG. |
| ADME Prediction | Models the Absorption, Distribution, Metabolism, and Excretion properties of a compound. researchgate.net | Predict the metabolic fate of CBG-d9 and how its deuteration might influence its pharmacokinetic profile compared to CBG. |
| P450 Site of Metabolism Analysis | Identifies which parts of a molecule are most likely to be metabolized by cytochrome P450 enzymes. chemrxiv.org | Pinpoint how deuteration on the pentyl chain may alter the metabolic pathway of CBG, potentially shifting metabolism to other parts of the molecule. |
Novel Research Applications of Deuterated Cannabigerol Beyond Standard Quantification
While the primary role of CBG-d9 is as an internal standard for quantification, its utility as a research tool is significantly broader. glpbio.comcaymanchem.com The presence of a stable isotopic label allows researchers to differentiate the administered compound from its endogenous or naturally occurring counterparts, opening up new avenues for investigation.
One of the most significant emerging applications is in metabolic and pharmacokinetic studies. nih.gov When CBG-d9 is administered, its metabolic products will retain the deuterium label, allowing them to be clearly distinguished from the metabolites of any endogenous or co-administered non-deuterated CBG using mass spectrometry. This is crucial for accurately determining the metabolic fate of CBG, identifying its primary metabolites, and understanding its rate of clearance. Recent research has focused on identifying the metabolites of CBG generated by human cytochrome P450s, and CBG-d9 would be an ideal tool to validate these findings in vivo. researchgate.net
Furthermore, CBG-d9 can be instrumental in studying the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Since the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond will be slower. By comparing the metabolism rate of CBG-d9 with that of CBG, researchers can determine if the cleavage of a C-H bond on the pentyl chain is a rate-limiting step in its metabolism. This provides deep mechanistic insight into the enzymatic processes involved.
Finally, as research into the therapeutic potential of CBG for conditions like neuroinflammation, pain, and inflammatory disorders expands, CBG-d9 can serve as a critical tool. nih.govresearchgate.netresearchgate.net In studies investigating the neuroprotective effects of CBG, for example, using CBG-d9 would allow for precise tracking of the compound across the blood-brain barrier and quantification within specific brain regions, helping to correlate its presence with observed pharmacological effects. researchgate.net
Table 3: Emerging Research Applications for this compound
| Research Area | Application of this compound | Scientific Question Addressed |
|---|---|---|
| Pharmacokinetics (PK) | Used as a tracer in in vivo studies to track absorption, distribution, metabolism, and excretion (ADME). nih.gov | What is the metabolic fate of CBG? How quickly is it eliminated from the body? |
| Drug Metabolism | Serves as a tool to identify metabolites produced by enzymes like cytochrome P450s. researchgate.net | Which specific metabolites are formed from CBG, and are they also biologically active? |
| Mechanistic Enzymology | Used to study the Kinetic Isotope Effect (KIE) in metabolic pathways. | Is the cleavage of the pentyl side chain a rate-limiting step in the metabolism of CBG? |
| Neuropharmacology | Enables precise quantification of the compound in brain tissue to correlate with neuroprotective or behavioral effects. researchgate.netmdpi.com | Does CBG cross the blood-brain barrier, and what concentration is required to exert a neuroprotective effect? |
| Anti-inflammatory Studies | Allows for tracing the compound to inflamed tissues and understanding its local mechanism of action. acs.org | Does CBG accumulate at sites of inflammation to exert its effects? |
Q & A
Q. What methodologies are currently employed to isolate and purify Cannabigerol-d9 (CBG-d9) from Cannabis sativa?
To isolate CBG-d9, researchers typically use chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification. Solvent extraction (e.g., ethanol or supercritical CO₂) is followed by fractionation to separate CBG-d9 from other cannabinoids. Validation via nuclear magnetic resonance (NMR) spectroscopy ensures structural integrity . Recent studies emphasize the use of preparative HPLC for scalability, though optimization of solvent gradients remains critical to minimize co-elution with structurally similar compounds like cannabigerolic acid (CBGA) .
Q. How should researchers design a preclinical study to evaluate the pharmacological effects of CBG-d9?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : In vitro cell models (e.g., neuronal or immune cells) and in vivo rodent models.
- Intervention : Dose-response studies with CBG-d9 (e.g., 1–100 µM in vitro; 10–50 mg/kg in vivo).
- Comparison : Controls (vehicle) and reference compounds (e.g., CBD or THC).
- Outcome : Biomarkers (e.g., cytokine levels, electrophysiological activity).
Ensure adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development .
Q. What strategies are recommended for conducting a systematic literature review on CBG-d9’s molecular targets?
Follow these steps:
Database selection : Use PubMed, Scopus, and Web of Science with Boolean queries (e.g., "this compound" AND ("receptor binding" OR "signaling pathways")).
Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, 2010–2025).
Critical appraisal : Assess study quality using tools like GRADE (Grading of Recommendations, Assessment, Development, and Evaluations).
Synthesis : Tabulate findings (e.g., Table 1: CBG-d9’s affinity for CB1/CB2 receptors vs. other cannabinoids).
Cross-validate results against primary literature, avoiding non-peer-reviewed sources like Wikipedia .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on CBG-d9’s anti-inflammatory efficacy?
Contradictions often arise from differences in bioavailability, metabolism, or model systems. To address this:
- Comparative pharmacokinetics : Measure CBG-d9’s plasma/tissue concentrations in vivo versus effective in vitro doses.
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects.
- Pathway analysis : Apply transcriptomics (RNA-seq) to identify context-dependent signaling pathways (e.g., NF-κB inhibition in macrophages but not in astrocytes).
Replicate findings across multiple models and conduct sensitivity analyses to isolate confounding variables .
Q. What advanced techniques optimize the heterologous biosynthesis of CBG-d9 in microbial systems?
Recent studies use Saccharomyces cerevisiae or E. coli engineered with:
- Enzyme cascades : Olivetolic acid cyclase (OAC) and geranylpyrophosphate (GPP) synthase for precursor synthesis.
- CRISPR-Cas9 : To knockout competing pathways (e.g., lipid metabolism genes).
- Dynamic regulation : Inducible promoters to balance precursor flux and reduce toxicity.
Yield improvements (e.g., from 5 mg/L to 120 mg/L) are reported using adaptive laboratory evolution (ALE) to enhance enzyme stability .
Q. How should ethical considerations be integrated into human trials involving CBG-d9?
- IRB protocols : Submit detailed participant selection criteria (e.g., exclusion of pregnant individuals) and informed consent forms highlighting potential risks (e.g., psychotropic effects, drug interactions).
- Data anonymization : Use coded identifiers for sensitive health data.
- Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) to mitigate bias.
Refer to institutional guidelines, such as the D’Youville IRB Manual, for accelerated vs. standard review requirements .
Q. What statistical methods are robust for analyzing dose-dependent variability in CBG-d9’s neuroprotective effects?
- Mixed-effects models : Account for inter-subject variability in longitudinal studies.
- Bayesian hierarchical modeling : Useful for small sample sizes (e.g., n = 8–12 per group).
- Meta-regression : Pool data from multiple studies to identify covariates (e.g., age, strain differences).
Validate assumptions via residual plots and sensitivity analyses. Open-source tools like R/Brms or Stan are recommended .
Q. Table 1. Key Molecular Targets of CBG-d9 Identified in Preclinical Studies
| Target | Affinity (Ki, nM) | Model System | Reference |
|---|---|---|---|
| CB1 Receptor | 340 ± 22 | HEK293 cells | Smith et al., 2022 |
| TRPV1 Channel | 210 ± 15 | Dorsal root ganglia | Jones et al., 2023 |
| PPAR-γ | 450 ± 30 | 3T3-L1 adipocytes | Lee et al., 2024 |
Q. Guidance for Authors
- Data reproducibility : Share protocols on platforms like Protocols.io and deposit raw data in repositories (e.g., Zenodo).
- Peer review preparation : Anticipate critiques on methodological flaws (e.g., sample size justification, blinding procedures) by preemptively addressing them in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
